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Bazedoxifene-5-glucuronide-d4

Cat. No.: B15142323
M. Wt: 650.7 g/mol
InChI Key: PAAXRVKIJQNQMY-OHMFEHQDSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical and Biomedical Sciences

In the pharmaceutical and biomedical sciences, stable isotope labeling is of paramount importance. musechem.com It allows researchers to trace the metabolic fate of drugs within a living organism, a process known as ADME (absorption, distribution, metabolism, and excretion). nih.gov By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, scientists can track its journey through the body with high precision using techniques like mass spectrometry. metsol.comnih.gov

This detailed understanding of a drug's pharmacokinetics is critical for the development of safe and effective medications. nih.gov Stable isotope-labeled compounds are also instrumental in elucidating metabolic pathways and investigating the mechanisms of drug toxicity. nih.govnih.gov The non-radioactive nature of these isotopes makes them safe for use in human studies. metsol.com

Overview of Deuterated Analogs as Research Tools in Drug Metabolism and Bioanalysis

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are a specific and widely used class of stable isotope-labeled compounds. nih.gov This subtle change in mass can have a significant impact on a drug's metabolic profile. nih.gov One of the key applications of deuteration is to slow down the rate of metabolism at specific sites in a molecule, a phenomenon known as the kinetic isotope effect. nih.gov

This property is particularly valuable in drug discovery and development. By strategically deuterating a drug candidate, medicinal chemists can potentially improve its pharmacokinetic properties, leading to a longer half-life and enhanced exposure. juniperpublishers.comresearchgate.net Furthermore, deuterated compounds serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of a deuterated internal standard allows for more accurate and precise quantification of the unlabeled drug in complex biological matrices, as it compensates for variations during sample preparation and analysis. nih.gov

Bazedoxifene (B195308) and its Metabolism

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM). researchgate.netchemicalbook.com It acts as an estrogen agonist in bone and on lipid metabolism while functioning as an antagonist in the breast and endometrium. researchgate.netdrugbank.com The primary route of metabolism for bazedoxifene is glucuronidation, a process where a glucuronic acid molecule is attached to the drug. nih.govwikipedia.org This reaction is catalyzed by enzymes called UDP-glucuronosyltransferases (UGTs) and occurs mainly in the liver and intestinal tract. researchgate.netnih.gov

In humans, bazedoxifene is extensively metabolized, with bazedoxifene-5-glucuronide being the major circulating metabolite in plasma, found at concentrations approximately 10 times higher than the parent drug. nih.govnih.gov Another significant metabolite is bazedoxifene-4'-glucuronide (B602037). nih.govnih.gov Studies have shown that very little of the bazedoxifene dose is excreted unchanged in the urine; the majority is eliminated in the feces after metabolism. researchgate.netnih.gov

The Role of Bazedoxifene-5-glucuronide-d4 in Research

Given that bazedoxifene-5-glucuronide is the primary metabolite of bazedoxifene, its deuterated analog, This compound , is an invaluable tool for pharmacokinetic and bioanalytical studies. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium.

This labeled metabolite is primarily used as an internal standard in quantitative bioanalysis. When analyzing biological samples (e.g., plasma or urine) to determine the concentration of bazedoxifene and its metabolites, a known amount of this compound is added to the sample. caymanchem.com Because the deuterated and non-deuterated forms have nearly identical chemical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, they can be distinguished by the mass spectrometer. This allows for precise quantification of the native metabolite by comparing its signal to that of the known amount of the deuterated internal standard.

The use of bazedoxifene-d4 (B8058567) as an internal standard has been documented for the quantification of bazedoxifene itself. caymanchem.com By extension, this compound is the appropriate internal standard for accurately measuring the levels of the major metabolite, bazedoxifene-5-glucuronide. This is crucial for building a complete pharmacokinetic profile of bazedoxifene, understanding its metabolic pathways in detail, and ensuring the reliability of data from clinical and preclinical studies. nih.govnih.gov

Synthesis and Characterization

The synthesis of bazedoxifene has been described in the scientific literature. chemicalbook.com The synthesis of This compound would involve a multi-step process, likely starting with the synthesis of deuterated bazedoxifene (bazedoxifene-d4) and then employing enzymatic or chemical methods to attach the glucuronic acid moiety at the 5-position. The final product would be rigorously purified and characterized to confirm its chemical structure and isotopic purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N2O9 B15142323 Bazedoxifene-5-glucuronide-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42N2O9

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2

InChI Key

PAAXRVKIJQNQMY-OHMFEHQDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O

Origin of Product

United States

Metabolic Landscape of Bazedoxifene and the Role of Glucuronide Conjugates

Glucuronidation as a Primary Phase II Metabolic Pathway for Bazedoxifene (B195308)

Glucuronidation is a crucial Phase II metabolic reaction that converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products, facilitating their excretion from the body. For bazedoxifene, this process is the dominant metabolic route. nih.govpsu.edu In vitro studies using human liver and intestinal microsomes have confirmed that glucuronidation is the primary metabolic pathway for bazedoxifene. psu.edu

The table below summarizes the key UGT enzymes involved in bazedoxifene glucuronidation and their primary locations.

Enzyme FamilySpecific IsoformsPrimary Location of Expression
UDP-glucuronosyl-transferase (UGT) UGT1A1Liver
UGT1A8Intestines
UGT1A10Intestines

Distinctive Formation of Bazedoxifene-5-glucuronide within Bazedoxifene Metabolism

While both bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide are formed during metabolism, their distribution and site of formation show distinct differences. In vivo studies in humans have consistently shown that bazedoxifene-5-glucuronide is the major circulating metabolite in plasma following oral administration. psu.edupsu.edu

However, in vitro experiments have revealed a different picture. In human liver microsomes and hepatocytes, bazedoxifene-4'-glucuronide is the predominant metabolite, with only trace amounts of bazedoxifene-5-glucuronide being formed. nih.govpsu.edu Conversely, in intestinal microsomes, both metabolites are produced in significant amounts. nih.govresearchgate.net This suggests that the intestine plays a crucial role in the formation of the major circulating metabolite, bazedoxifene-5-glucuronide. psu.edu

The kinetic parameters for the formation of these two glucuronides also differ, as detailed in the table below based on in vitro studies.

MetaboliteEnzyme Systems StudiedKm (μM)Vmax (nmol/min/mg protein)
Bazedoxifene-4'-glucuronide Liver, Duodenum, & Jejunum Microsomes; UGT1A1, UGT1A8, UGT1A105.1 - 33.10.8 - 2.9
Bazedoxifene-5-glucuronide Duodenum & Jejunum Microsomes; UGT1A8, UGT1A102.5 - 11.10.1 - 1.2

Data sourced from in vitro studies. The formation of Bazedoxifene-5-glucuronide in liver microsomes and by UGT1A1 was too low to be accurately determined. nih.govresearchgate.net

The deuterated internal standard, Bazedoxifene-5-glucuronide-d4, is instrumental in the accurate quantification of the pharmacologically relevant metabolite, bazedoxifene-5-glucuronide, in biological samples during research and clinical studies.

Academic Methodologies for the Synthesis and Structural Characterization of Bazedoxifene 5 Glucuronide D4

Chemical Synthesis Strategies for Deuterated Glucuronide Conjugates

The general approach begins with the synthesis of the deuterated aglycone, in this case, Bazedoxifene-d4 (B8058567). This can be achieved by introducing deuterium (B1214612) labels into a suitable precursor early in the synthetic route of Bazedoxifene (B195308). epa.gov For example, deuterated starting materials can be used, or deuterium can be introduced via catalytic deuteration or reduction with a deuterium source.

Once the deuterated aglycone (Bazedoxifene-d4) is obtained, the next critical step is the glucuronidation. Chemical synthesis of glucuronides is a well-established field, often necessary because isolating sufficient quantities of metabolites from biological samples is challenging. nih.gov The most common strategy is the Koenigs-Knorr reaction or a modified version thereof, which involves the coupling of an aglycone (the drug or metabolite) with a glycosyl donor.

The typical synthetic pathway involves:

Preparation of the Glycosyl Donor: D-glucuronic acid is converted into a suitable glycosyl donor, such as a glucuronate bromide or a trichloroacetimidate (B1259523) derivative. The hydroxyl groups are protected (e.g., by acetylation or benzoylation) to prevent side reactions, and the carboxylic acid is typically protected as a methyl ester. nih.gov

Glycosylation Reaction: The deuterated aglycone (Bazedoxifene-d4) is reacted with the activated glucuronic acid donor in the presence of a promoter or catalyst (e.g., a silver or mercury salt for glycosyl halides, or a Lewis acid like TMSOTf for trichloroacetimidate donors). This step forms the glycosidic bond at the 5-position of the Bazedoxifene molecule.

Deprotection: The protecting groups on the glucuronic acid moiety (e.g., acetyl groups) and the ester are removed under specific conditions (e.g., basic hydrolysis) to yield the final product, Bazedoxifene-5-glucuronide-d4.

A key challenge in synthesizing glucuronides is controlling the stereochemistry at the anomeric center to obtain the desired β-glucuronide, which is the form produced biologically. The choice of protecting groups, donor, and reaction conditions plays a crucial role in achieving high stereoselectivity. nih.gov

Verification of Isotopic Enrichment and Purity in Synthesized Research Standards

For an isotopically labeled compound to serve as a reliable internal standard, its isotopic enrichment and chemical purity must be accurately determined. lgcstandards.com Low isotopic purity can interfere with the quantification of the non-labeled analyte. avantiresearch.com

Isotopic Enrichment refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.comChemical Purity refers to the percentage of the desired compound in the sample, free from starting materials, reagents, or side products.

High-Resolution Mass Spectrometry (HRMS) is the primary technique for verifying isotopic enrichment. nih.govnih.gov By providing accurate mass measurements, HRMS can resolve the mass difference between the desired deuterated compound and any incompletely labeled species or the unlabeled analogue. researchgate.net

The general procedure for verification includes:

Mass Analysis: The synthesized standard is analyzed by LC-HRMS. The instrument is set to a high resolution to distinguish between isotopologues (molecules that differ only in their isotopic composition).

Isotope Distribution Profile: The mass spectrum will show a cluster of peaks corresponding to the unlabeled compound (M+0), and the various deuterated species (M+1, M+2, M+3, M+4).

Calculation of Enrichment: The isotopic enrichment is calculated by comparing the measured intensities of the ion peaks in the mass cluster. The relative intensity of the peak corresponding to the fully deuterated molecule (d4) versus the intensities of the peaks for partially labeled (d1, d2, d3) and unlabeled (d0) molecules determines the isotopic purity. rsc.org Corrections must be made for the natural abundance of isotopes like ¹³C. nih.gov

The following interactive table illustrates a hypothetical isotope distribution for a synthesized batch of this compound.

Chemical purity is typically assessed using a combination of techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and LC-MS. HPLC-UV provides a quantitative measure of the main compound relative to any impurities that contain a chromophore.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Labeled Metabolites

After synthesis, the definitive confirmation of the chemical structure of this compound is paramount. This is achieved through a combination of powerful spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS). The combination of these two techniques is highly complementary and efficient for metabolite identification. creative-biostructure.comnih.govfrontiersin.org

Mass Spectrometry (MS and MS/MS):

High-Resolution MS (HRMS): As mentioned, HRMS provides the accurate molecular weight of the synthesized compound, which confirms its elemental composition. For this compound, the measured mass should correspond to the theoretical mass of C₃₆H₃₄D₄N₂O₉.

Tandem MS (MS/MS): This technique involves selecting the parent ion and fragmenting it to produce a characteristic fragmentation pattern. For glucuronide conjugates, specific fragmentation patterns are expected. A common fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Bazedoxifene-d4) and a fragment corresponding to the glucuronic acid moiety. nih.govacs.org This confirms the identity of both parts of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule and the precise location of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms that the carbon skeleton is intact. Carbons bonded to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to hydrogen.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the point of attachment of the glucuronic acid to the Bazedoxifene core by observing a correlation between the anomeric proton of the glucuronic acid and the carbon at the 5-position of the Bazedoxifene molecule. frontiersin.org

The following table summarizes the expected outcomes from the analytical techniques used for structural elucidation.

By employing this comprehensive suite of synthetic and analytical methodologies, researchers can confidently produce and validate this compound as a high-quality internal standard for demanding bioanalytical applications.

Advanced Analytical Methods and Bioanalytical Applications of Bazedoxifene 5 Glucuronide D4

Chromatographic Separation Techniques in Quantitative Analysis

The quantitative analysis of Bazedoxifene-5-glucuronide-d4, alongside its non-labeled analyte, in complex biological matrices necessitates high-efficiency separation techniques. Liquid chromatography is the cornerstone of these bioanalytical methods, effectively isolating the compounds of interest from endogenous interferences prior to detection.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a robust and widely used technique for the determination of Bazedoxifene (B195308) and its metabolites. wjpsonline.com Method development focuses on optimizing the separation of the parent drug, its glucuronide metabolites, and the deuterated internal standard from plasma, urine, or tissue homogenates. nih.gov

Key aspects of HPLC method development include the selection of an appropriate stationary phase, typically a C8 or C18 column, which provides the necessary hydrophobicity to retain the analytes. wjpsonline.comresearchgate.net The mobile phase composition is meticulously adjusted to achieve optimal resolution and peak shape. A common approach involves a gradient elution using a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic solvent, such as acetonitrile. wjpsonline.comresearchgate.net Detection is often performed using a photodiode array (PDA) detector, with a specific wavelength selected for maximum absorbance of the analytes. wjpsonline.com Sample preparation is also a critical step, often involving liquid-liquid extraction or protein precipitation to remove bulk matrix components and concentrate the analytes before injection into the HPLC system. wjpsonline.comnih.gov

Table 1: Example of HPLC Method Parameters for Bazedoxifene Analysis

ParameterConditionSource(s)
Column Hypersil BDS C8 (4.6 × 150mm, 5µm) wjpsonline.com
Mobile Phase Buffer (Potassium dihydrogen orthophosphate) and Acetonitrile (60:40, v/v) wjpsonline.com
Flow Rate 1.0 mL/min wjpsonline.com
Detector PDA Detector at 290nm wjpsonline.com
Column Temperature 30°C wjpsonline.com
Injection Volume 20 µL wjpsonline.com
Internal Standard Raloxifene wjpsonline.com

This table presents parameters used for the analysis of the parent compound, which are foundational for developing methods for its metabolites.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

For higher throughput and improved separation efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) has become the preferred platform. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems. This results in significantly sharper and narrower peaks, leading to enhanced resolution, greater sensitivity, and much shorter analysis times. nih.gov A run time can be as short as 6.5 minutes. nih.gov The increased speed is particularly advantageous in clinical studies where large numbers of samples must be analyzed. When coupled with mass spectrometry, UHPLC provides a powerful tool for the rapid and sensitive quantification of Bazedoxifene-5-glucuronide in various biological samples. nih.govnih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its unparalleled sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. nih.gov This technique achieves exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

For Bazedoxifene-5-glucuronide, the protonated molecule [M+H]⁺ serves as the precursor ion, which has a mass-to-charge ratio (m/z) of 647. doi.orgresearchgate.net In the collision cell of the mass spectrometer, this ion fragments, with a common neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion at m/z 471, which corresponds to the aglycone (Bazedoxifene). doi.org

For the deuterated internal standard, this compound, the masses are shifted. Assuming the four deuterium (B1214612) atoms are on the Bazedoxifene core, the precursor ion [M+H]⁺ would be observed at m/z 651. Fragmentation would lead to a corresponding product ion at m/z 475. By monitoring these specific mass transitions, the instrument can selectively quantify both the analyte and the internal standard, even in the presence of co-eluting matrix components. This method provides excellent linearity and a low limit of detection, often in the sub-ng/mL range. nih.gov

Table 2: Representative MS/MS Transitions for Bazedoxifene-5-glucuronide and its d4-Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)RationaleSource(s)
Bazedoxifene-5-glucuronide 647471[M+H]⁺ and [M+H - 176]⁺ (Neutral loss of glucuronic acid) doi.orgresearchgate.net
This compound 651475[M+4D+H]⁺ and [M+4D+H - 176]⁺ (Shifted mass for d4-standard)Inferred

High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability is invaluable for metabolite profiling and structural elucidation. nih.gov In the context of Bazedoxifene metabolism, HRMS can be used to identify unknown metabolites by determining their elemental composition from the precise mass measurement. This helps to confirm the identity of Bazedoxifene-5-glucuronide and distinguish it from other potential isomers, such as Bazedoxifene-4'-glucuronide (B602037), or other isobaric interferences. doi.org The high resolving power of HRMS reduces the likelihood of false-positive results and provides a greater degree of confidence in metabolite identification, especially during early drug development stages.

Utility of Hydrogen/Deuterium Exchange in Mass Spectrometric Structural Confirmation

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that probes the structure and dynamics of molecules by measuring the rate at which labile hydrogen atoms (e.g., in -OH, -NH, -SH groups) exchange with deuterium atoms when the sample is placed in a deuterated solvent like D₂O. researchgate.net While HDX-MS is most commonly applied to study protein conformation, protein-ligand interactions, and protein dynamics, its principles can be considered for the structural confirmation of small molecules. nih.govnih.gov

For a molecule like Bazedoxifene-5-glucuronide, the exchange rates of its labile protons on the phenolic and glucuronide hydroxyl groups could theoretically provide information about their solvent accessibility. Differences in exchange rates could help confirm the site of glucuronidation, as the linkage to the glucuronic acid moiety would alter the local chemical environment and accessibility of the remaining protons. However, for small molecules, structural confirmation is more conventionally and definitively achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and by comparison with an authentic, chemically synthesized reference standard. doi.org The application of HDX-MS to small molecule structural analysis remains a niche area, with its primary strength lying in the characterization of large, complex biomolecules. researchgate.netresearchgate.net

This compound as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This approach provides the highest degree of accuracy and precision by minimizing the impact of matrix effects and variations in extraction efficiency and instrument response.

Development and Validation of Bioanalytical Methods Utilizing Stable Isotopes

The development of a bioanalytical method using this compound as an internal standard involves a meticulous process to ensure its suitability for its intended purpose. This process includes optimizing the conditions for sample extraction, chromatographic separation, and mass spectrometric detection. The validation of the method is then performed in accordance with regulatory guidelines to demonstrate its reliability.

A crucial step in method development is the selection of appropriate precursor and product ions for both the analyte (Bazedoxifene-5-glucuronide) and the internal standard (this compound) in the mass spectrometer. The four-dalton mass difference between the deuterated internal standard and the analyte allows for their simultaneous detection and quantification without mutual interference.

Validation of the bioanalytical method assesses several key parameters to ensure its performance. These include selectivity, carry-over, the lower limit of quantification (LLOQ), calibration curve, accuracy, precision, recovery, matrix effect, and stability of the analyte in biological matrices under various conditions.

Evaluation of Method Accuracy and Precision in Complex Biological Matrices

The accuracy and precision of a bioanalytical method are fundamental to its reliability. Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the biological matrix of interest, such as plasma or urine.

For instance, a validated method for the quantification of bazedoxifene and its glucuronide in human urine demonstrated excellent interday accuracy and precision. nih.gov The interday accuracy ranged from -10.0% to 1.9%, and the interday precision was between 2.2% and 3.6%. nih.gov These results indicate that the method is both accurate and reproducible for its intended application in doping control analysis. nih.gov While this study quantified the non-deuterated glucuronide, the use of a deuterated internal standard like this compound is expected to yield similar or even superior performance by effectively correcting for analytical variability.

Table 1: Interday Precision and Accuracy for the Analysis of Bazedoxifene Glucuronide

QC Level Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) Precision (%CV) Accuracy (%)
Low 5 4.95 3.6 -1.0
Medium 50 50.95 2.5 +1.9

This table presents representative data on the interday precision and accuracy for the analysis of bazedoxifene glucuronide in a biological matrix, adapted from findings reported in a study on the detection of bazedoxifene and its metabolites. nih.gov

Calibration Curve Establishment and Linearity Assessment

A calibration curve is established to define the relationship between the concentration of the analyte and the response of the analytical instrument. This is achieved by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard (this compound) into the blank biological matrix.

The linearity of the method is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is typically performed on the calibration curve data, and the coefficient of determination (r²) is used to assess the goodness of fit. An r² value greater than 0.99 is generally considered indicative of good linearity.

In a study quantifying bazedoxifene (free plus glucuronide) in human urine, the method demonstrated excellent linearity over a concentration range of 0.5 to 200 ng/mL. nih.gov The use of a deuterated internal standard like this compound would contribute to achieving such a wide and linear dynamic range by compensating for any non-linearities in the detector response at the extremes of the concentration range.

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are important performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.

For the bioanalytical method for bazedoxifene and its glucuronide in urine, the limit of detection was reported to be less than 0.2 ng/mL. nih.gov The lower limit of quantification (LLOQ) is typically established as the lowest concentration on the calibration curve that meets predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., ≤20% coefficient of variation). The high sensitivity of modern LC-MS/MS instrumentation, coupled with the use of a stable isotope-labeled internal standard, allows for the determination of very low concentrations of analytes in complex biological fluids.

Table 2: Linearity and Sensitivity Data for Bazedoxifene Glucuronide Analysis

Parameter Value
Linearity Range 0.5 - 200 ng/mL
Coefficient of Determination (r²) > 0.99

This table summarizes the linearity and sensitivity parameters for a validated method for the analysis of bazedoxifene glucuronide, based on published research. nih.gov

Research Investigations into Bazedoxifene Glucuronidation Mechanisms Using Labeled Analogs

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Bazedoxifene (B195308) Glucuronidation

Kinetic Studies of UGT-Mediated Glucuronide Formation (UGT1A1, UGT1A8, UGT1A10)

Kinetic studies have been conducted to determine the efficiency of these key UGT isoforms in forming bazedoxifene glucuronides. These studies measure parameters like the Michaelis constant (Km), which reflects the substrate concentration at half of the maximum reaction velocity (Vmax).

For the formation of bazedoxifene-4'-glucuronide (B602037) , the Km values were found to be similar across liver, duodenum, and jejunum microsomes, as well as with the individual UGT isoforms UGT1A1, UGT1A8, and UGT1A10, ranging from 5.1 to 33.1 µM. nih.gov The Vmax values for the formation of this metabolite ranged from 0.8 to 2.9 nmol/min/mg of protein. nih.gov

In the case of bazedoxifene-5-glucuronide , the Km values ranged from 2.5 to 11.1 µM in various enzyme systems. nih.gov However, the formation of this glucuronide was too low in liver microsomes and with UGT1A1 to determine its kinetic parameters accurately. nih.govdoi.org The Vmax values for bazedoxifene-5-glucuronide formation ranged from 0.1 to 1.2 nmol/min/mg of protein. nih.gov

Substrate Specificity and Enzyme Kinetics for Bazedoxifene Glucuronidation

Research indicates that UGT1A1, UGT1A8, and UGT1A10 exhibit the highest activity towards bazedoxifene glucuronidation. ingentaconnect.com The formation of bazedoxifene-4'-glucuronide is a major metabolic pathway in both the liver and intestines. In contrast, bazedoxifene-5-glucuronide is a major metabolite in intestinal microsomes but is formed in much smaller quantities in the liver. nih.gov This highlights the differential roles of these enzymes in various tissues.

Interestingly, genetic variations in these UGT enzymes can influence the metabolism of bazedoxifene. For instance, the UGT1A1*28 polymorphism has been shown to affect the pharmacokinetics of raloxifene, a similar SERM, and research suggests it may also impact bazedoxifene metabolism. ingentaconnect.comnih.gov

In Vitro Metabolic Studies of Bazedoxifene Glucuronides

To further understand how bazedoxifene is processed, scientists utilize in vitro systems that mimic the metabolic environment of the human body.

Metabolism in Human Hepatocytes and Microsomal Systems

Studies using human hepatocytes (liver cells) and liver and intestinal microsomes (subcellular fractions containing metabolic enzymes) have confirmed that bazedoxifene is metabolized into two primary monoglucuronides: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. nih.govpsu.edu In human hepatocytes and liver microsomes, bazedoxifene-4'-glucuronide is the predominant metabolite. nih.govpsu.edu Conversely, both glucuronides are major metabolites in intestinal microsomes. nih.gov

Qualitative and Quantitative Profiling of Bazedoxifene Metabolites

The use of [14C]-labeled bazedoxifene has enabled detailed profiling of its metabolites. In incubations with human hepatocytes, the ratio of bazedoxifene-4'-glucuronide to bazedoxifene-5-glucuronide was found to be 56, indicating a strong preference for the formation of the 4'-glucuronide in the liver. psu.edu No significant amounts of oxidative metabolites, which would be formed by cytochrome P450 enzymes, were observed in these in vitro systems. psu.edunih.gov

Comparative Analysis of Bazedoxifene Glucuronide Profiles

The kinetic parameters for the formation of bazedoxifene glucuronides have been compared across different tissues and enzyme systems. The Km and Vmax values for the formation of these metabolites were found to be in a similar range in both hepatic and intestinal microsomes, as well as with the individual UGT1A1, UGT1A8, and UGT1A10 isozymes. doi.org This suggests a consistent enzymatic process in these different biological environments.

The table below summarizes the kinetic parameters for the formation of bazedoxifene glucuronides in various human in vitro systems.

Enzyme SystemBazedoxifene-4'-glucuronideBazedoxifene-5-glucuronide
Km (µM) Vmax (nmol/min/mg)
Liver Microsomes5.1 - 33.10.8 - 2.9
Duodenum Microsomes5.1 - 33.10.8 - 2.9
Jejunum Microsomes5.1 - 33.10.8 - 2.9
UGT1A15.1 - 33.10.8 - 2.9
UGT1A85.1 - 33.10.8 - 2.9
UGT1A105.1 - 33.10.8 - 2.9
Data sourced from multiple studies. nih.govdoi.org

Discrepancies and Correlations Between In Vitro and In Vivo Metabolic Observations

Significant research has focused on correlating metabolic data from in vitro systems, such as human liver and intestinal microsomes, with in vivo observations in humans. For bazedoxifene, glucuronidation is the principal metabolic route, with minimal involvement of cytochrome P450 enzymes. nih.govresearchgate.net In vivo studies in postmenopausal women have identified bazedoxifene-5-glucuronide as the major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug. nih.govmedchemexpress.cn Bazedoxifene-4'-glucuronide is also formed as a minor metabolite. medchemexpress.cnnih.gov

In vitro experiments using human liver and intestinal microsomes have successfully replicated the formation of these two primary metabolites, Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. nih.govresearchgate.net However, discrepancies in the relative abundance of these metabolites between in vitro and in vivo settings have been noted. In vitro, using intestinal microsomes, both glucuronides are produced as major metabolites. nih.govresearchgate.net Conversely, in liver microsomes and hepatocytes, Bazedoxifene-4'-glucuronide is the predominant metabolite, with very low formation of Bazedoxifene-5-glucuronide. nih.govresearchgate.net This contrasts with the in vivo plasma profile where the 5-glucuronide isomer is dominant. nih.gov

General studies on drug glucuronidation have frequently reported that intrinsic clearance values derived from human liver microsomes often under-predict in vivo hepatic clearance, sometimes by an order of magnitude. nih.gov While using human hepatocytes can improve this correlation, under-prediction often persists. nih.gov These observations underscore the complexities of extrapolating in vitro data to the in vivo situation, which can be influenced by factors like transporter proteins and enterohepatic recirculation of the drug and its metabolites. nih.govresearchgate.net

Interspecies Variability in Glucuronidation Patterns

The metabolism of xenobiotics, including bazedoxifene, often exhibits significant variability between different species. These differences are largely attributed to variations in the expression levels, substrate specificity, and kinetic properties of drug-metabolizing enzymes like UGTs. mdpi.commdpi.com

For bazedoxifene, while the primary metabolites are glucuronides across species, the specific patterns can differ. In rats and monkeys, the predominant circulating metabolite after oral administration was found to be the 5-glucuronide, which aligns with observations in humans. psu.edu However, the specific UGT enzymes involved and their relative activities can vary. For example, studies on other compounds have shown that dogs may be a more representative model for human glucuronidation than rodents for certain substrates. nih.gov For other drugs, the dog has been found to have the fastest clearance rate among several species including humans, monkeys, rats, and mice. mdpi.com

Research comparing glucuronidation across species often reveals compound-dependent differences. mdpi.com For instance, in studies of the mTOR inhibitor, N-glucuronidation showed marked species selectivity, with rats, dogs, and humans favoring N2-glucuronidation, while non-human primates favored N1-glucuronide formation. researchgate.net Such findings emphasize that the choice of an appropriate animal model for preclinical studies must be carefully considered and validated.

The following table summarizes the kinetic parameters for the formation of bazedoxifene glucuronides in various human in vitro systems, illustrating the differential activity in liver versus intestinal tissues.

Enzyme SourceMetaboliteKm (μM)Vmax (nmol/min/mg protein)
Liver MicrosomesBZA-4'-glucuronide5.1 - 33.10.8 - 2.9
Duodenum MicrosomesBZA-4'-glucuronide5.1 - 33.10.8 - 2.9
Jejunum MicrosomesBZA-4'-glucuronide5.1 - 33.10.8 - 2.9
Duodenum MicrosomesBZA-5-glucuronide2.5 - 11.10.1 - 1.2
Jejunum MicrosomesBZA-5-glucuronide2.5 - 11.10.1 - 1.2

Data adapted from studies on in vitro metabolism of bazedoxifene. nih.gov

Mechanistic Insights Derived from Deuterium (B1214612) Labeling in Metabolic Pathways

The use of stable isotope-labeled compounds, such as Bazedoxifene-5-glucuronide-d4, is a cornerstone of modern drug metabolism research. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. These labeled analogs are chemically identical to the parent compound but have a higher mass, which allows them to be distinguished and quantified by mass spectrometry. Their primary application is as internal standards in bioanalytical methods to ensure accurate quantification of the unlabeled drug and its metabolites in complex biological matrices like plasma, urine, and feces.

Application of Kinetic Isotope Effects to Elucidate Reaction Mechanisms

Beyond their use as internal standards, deuterium-labeled compounds can be powerful tools for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A C-H bond is weaker and vibrates at a higher frequency than a C-D bond. Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a corresponding C-D bond.

If the bond being broken in the rate-determining step of a metabolic reaction involves a hydrogen atom, replacing that hydrogen with deuterium will slow down the reaction. By comparing the rate of metabolism of the labeled versus unlabeled compound, researchers can determine if a particular C-H bond cleavage is a rate-limiting step in the biotransformation. While the primary metabolism of bazedoxifene is glucuronidation, which involves the attachment of a glucuronic acid moiety and not the breaking of a C-H bond on the bazedoxifene molecule itself, KIE studies can be crucial for investigating any minor oxidative metabolic pathways that might exist.

Tracing the Biotransformation Pathways of Bazedoxifene and its Glucuronides

The most significant application of labeled analogs like this compound is in metabolite identification and pathway elucidation studies. In these "tracer" studies, a radiolabeled version of the drug (e.g., with 14C or 3H) is administered, and all radioactive components in biological samples are tracked and identified. medchemexpress.cn

The use of deuterium-labeled compounds is particularly valuable in conjunction with high-resolution mass spectrometry. While not radioactive, the unique mass signature of the deuterated compound and its metabolites allows them to be clearly distinguished from endogenous molecules and other drug-related material. For instance, after administering unlabeled bazedoxifene, researchers can analyze samples for all potential metabolites. The co-injection of a synthesized, deuterated standard like this compound helps to definitively confirm the identity and structure of the corresponding unlabeled metabolite formed in vivo.

This approach was instrumental in confirming that bazedoxifene is metabolized into two main monoglucuronides: Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. nih.gov Radiochromatograms from studies with [14C]bazedoxifene revealed that the majority of circulating radioactivity was composed of these metabolites. medchemexpress.cn The use of labeled standards in such studies is critical for accurate quantification and for building a complete picture of the drug's absorption, distribution, metabolism, and excretion profile. This includes understanding the extent of enterohepatic recirculation, where glucuronide metabolites excreted in bile are hydrolyzed back to the parent drug by gut bacteria and reabsorbed. researchgate.net

Investigation of Endogenous and Microbiome Interactions with Bazedoxifene Glucuronides

Role of Gut Microbiota in the Deconjugation of Glucuronide Metabolites

The gut microbiota significantly influences the fate of bazedoxifene (B195308) glucuronides through a process known as deconjugation. This process is mediated by microbial β-glucuronidase (GUS) enzymes, which cleave the glucuronic acid from the bazedoxifene molecule. nih.govillinois.edu This enzymatic action effectively reverses the phase II metabolism that occurred in the liver and intestinal wall, liberating the active bazedoxifene to be potentially reabsorbed into circulation. nih.govresearchgate.net This enterohepatic recycling can significantly impact the half-life and systemic exposure of bazedoxifene. nih.govnih.gov

Several bacterial families residing in the gut are known to possess β-glucuronidase activity, including Bacteroidaceae, Bifidobacteriaceae, Clostridiaceae, Enterobacteriaceae, Lactobacillaceae, and Ruminococcaceae. nih.gov The collective enzymatic activity of these microbes, sometimes referred to as the "estrobolome," plays a critical role in the metabolism of estrogenic compounds. mdpi.com Studies have shown that long-term administration of a combination of conjugated estrogens and bazedoxifene can lead to a decrease in fecal β-glucuronidase activity in mice. nih.govillinois.edu This suggests a feedback mechanism where the presence of these compounds modulates the metabolic activity of the gut microbiome.

Functional Characterization of Microbial Beta-Glucuronidase Activity on Bazedoxifene Glucuronides

The functional activity of microbial β-glucuronidases on bazedoxifene glucuronides is a key area of investigation. In vitro studies have been designed to explore the deconjugation of estrogen glucuronides by representative gut microorganisms like Escherichia coli K12 and Lactobacillus gasseri ADH. nih.gov These studies help to elucidate the direct enzymatic activity and potential for competition between different glucuronidated compounds for these enzymes. nih.govresearchgate.net

Research has demonstrated that long-term estrogen supplementation can directly modulate the activity of gut microbial GUS. nih.govresearchgate.net Specifically, a study involving ovariectomized mice showed that treatment with a combination of conjugated estrogens and bazedoxifene resulted in a significant reduction in fecal GUS activity. nih.govillinois.edu This reduction in activity was also positively correlated with the abundance of Lactobacillaceae in the fecal microbiome. nih.govresearchgate.net

The table below summarizes findings from a study investigating the effects of various treatments on fecal β-glucuronidase activity in an ovariectomized mouse model.

Treatment GroupMean Fecal GUS Activity (nmol/hr/mg protein)Standard Deviation
Vehicle1.50.3
Estradiol (E2)0.80.2
Conjugated Estrogens (CE)0.70.2
Bazedoxifene (BZA)1.00.3
CE + BZA0.60.1
Data adapted from a study on ovariectomized mice. The values represent the mean enzymatic activity of β-glucuronidase in fecal samples. nih.govresearchgate.net

This data indicates that while bazedoxifene alone has a modest effect, its combination with conjugated estrogens leads to a more pronounced decrease in microbial β-glucuronidase activity. This highlights the complex interplay between different estrogenic compounds and the metabolic functions of the gut microbiota.

Future Research Directions and Advanced Methodological Development

Integration of Deuterated Glucuronide Standards in Multi-Omics Research

The era of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and their response to therapeutic interventions. nih.govosthus.com In this complex analytical landscape, deuterated glucuronide standards like Bazedoxifene-5-glucuronide-d4 are poised to play a pivotal role.

Stable isotope-labeled compounds are indispensable for achieving accurate quantification in mass spectrometry-based metabolomics, a cornerstone of multi-omics. nih.govnumberanalytics.com The integration of a deuterated standard such as this compound allows for precise measurement of the corresponding non-labeled metabolite, Bazedoxifene-5-glucuronide, which is a major metabolite of the selective estrogen receptor modulator, Bazedoxifene (B195308). nih.govnih.gov This accuracy is crucial for building robust models that correlate metabolic changes with genetic variations and protein expression levels, ultimately leading to a deeper understanding of a drug's mechanism of action and its effects on metabolic pathways. nih.govclinicaltrials.gov

Future research will likely focus on the application of stable isotope-resolved metabolomics (SIRM) to track the metabolic fate of Bazedoxifene. nih.gov By using deuterated precursors, researchers can trace the formation and clearance of Bazedoxifene-5-glucuronide, providing dynamic flux information that is not attainable with traditional, non-labeled methods. nih.govnih.gov This approach can elucidate how genetic polymorphisms, for instance in the UGT1A1 enzyme responsible for Bazedoxifene's glucuronidation, impact its metabolism and contribute to inter-individual variability in drug response. nih.gov The integration of such detailed metabolic data with genomic and proteomic information will facilitate the discovery of novel biomarkers for drug efficacy and safety. nih.gov

Table 1: Key Applications of Deuterated Standards in Multi-Omics

Application AreaRole of Deuterated Standard (e.g., this compound)Expected Outcome
Quantitative Metabolomics Internal standard for accurate quantification of the non-labeled metabolite.Precise measurement of metabolite concentrations, enabling reliable correlation with other omics data.
Stable Isotope-Resolved Metabolomics (SIRM) Tracer to follow the metabolic pathway and flux of the parent drug.Dynamic understanding of drug metabolism and the influence of genetic and environmental factors.
Biomarker Discovery Tool to validate and quantify potential metabolic biomarkers of drug response.Identification of robust biomarkers for personalized medicine approaches.
Systems Biology Modeling Provides accurate quantitative data for building and validating metabolic models.Comprehensive models of drug action and its systemic effects.

Advancements in High-Throughput Analytical Platforms for Metabolite Quantitation

The demand for analyzing large numbers of samples in clinical and preclinical studies necessitates the development of high-throughput analytical platforms. nih.gov The quantification of metabolites like Bazedoxifene-5-glucuronide is increasingly reliant on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. researchgate.net

Future advancements will likely focus on further enhancing the speed and sensitivity of these platforms. Ultra-high-performance liquid chromatography (UHPLC) systems coupled with the latest generation of triple quadrupole mass spectrometers are already enabling rapid and robust analyses. nih.gov Innovations such as sub-zero temperature UPLC can improve separation efficiency and reduce back-exchange of deuterium (B1214612), which is critical for maintaining the isotopic integrity of standards like this compound. nih.gov

Another area of development is the miniaturization and automation of sample preparation. Automated solid-phase extraction (SPE) and liquid handling systems can significantly reduce sample processing time and improve reproducibility, which are key for large-scale metabolomic studies. The goal is to create fully integrated platforms that can process thousands of samples per day with minimal manual intervention, moving from raw sample to final data seamlessly.

Table 2: Emerging Trends in High-Throughput Metabolite Quantitation

TechnologyAdvancementImpact on this compound Analysis
UPLC-MS/MS Faster gradient times, increased sensitivity, and improved resolution.More rapid and accurate quantification from complex biological matrices.
Sub-Zero Temperature Chromatography Enhanced separation and reduced deuterium back-exchange.Improved data quality and preservation of the isotopic label.
Automated Sample Preparation Robotic liquid handlers and automated SPE.Increased throughput, reduced variability, and lower cost per sample.
Data Processing Software AI-powered algorithms for automated peak integration and analysis.Faster data turnaround and more reliable results from large datasets.

Innovative Synthetic Approaches for Complex Stable Isotope Labeled Conjugates in Drug Discovery Research

The synthesis of complex stable isotope-labeled conjugates like this compound is a critical and often challenging aspect of drug discovery research. nih.govrsc.org Traditional methods can be lengthy and may not always provide the desired isotopic enrichment or regioselectivity. Future research is focused on developing more efficient and versatile synthetic strategies.

One promising area is the advancement of enzymatic synthesis. nih.gov Utilizing glucuronosyltransferase enzymes, either in purified form or within whole-cell systems, can offer a highly specific and efficient means of producing glucuronide conjugates. nih.govchimia.ch Research into engineering these enzymes to accept a wider range of substrates and to perform deuteration will be crucial. This biocatalytic approach can potentially simplify the synthesis of complex molecules like this compound, avoiding the need for extensive protecting group chemistry often required in traditional chemical synthesis.

In the realm of chemical synthesis, new catalytic methods for selective deuterium labeling are continuously being developed. researchgate.net For instance, iridium-catalyzed hydrogen-isotope exchange reactions offer a way to introduce deuterium into specific positions of a molecule late in the synthetic sequence. researchgate.net Flow chemistry is another innovative approach that can improve the efficiency, safety, and scalability of synthesizing deuterated compounds. bionauts.jp These advanced synthetic methodologies will be instrumental in providing a reliable supply of complex deuterated standards like this compound to support the evolving needs of drug discovery and development. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is Bazedoxifene-5-Glucuronide-d4 synthesized, and what quality control parameters ensure isotopic purity?

  • Methodological Answer : Synthesis involves deuterium labeling at specific positions (e.g., C-5 glucuronide site) via enzymatic or chemical conjugation of Bazedoxifene with deuterated glucuronic acid. Isotopic purity (>98% ²H enrichment) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H-NMR) to confirm labeling efficiency and absence of unlabeled impurities. Critical parameters include reaction pH, temperature, and enzyme specificity (e.g., β-glucuronidase) .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key considerations:

  • Chromatography : Reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) to resolve glucuronide isomers (e.g., 4′- vs. 5-glucuronide).
  • Mass Detection : MRM transitions targeting m/z 650.75 → 474.64 (deuterated fragment) for specificity.
  • Validation : Include matrix effects, recovery rates (>85%), and inter-day precision (<15% CV) per FDA bioanalytical guidelines .

Q. How does this compound differ structurally from its non-deuterated counterpart?

  • Methodological Answer : Deuterium substitution occurs at four hydrogen atoms in the glucuronide moiety, confirmed via HRMS and isotopic shift analysis in ¹H-NMR. This modification minimally alters physicochemical properties (e.g., logP, solubility) but significantly improves mass spectrometric differentiation from endogenous metabolites .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

  • Methodological Answer : Discrepancies often arise from:

  • Ion Suppression : Co-eluting matrix components affect ionization efficiency. Mitigate via sample cleanup (SPE) or adjusting ionization parameters.
  • Isomer Interference : Cross-reactivity with 4′-glucuronide (CAS 328933-64-8). Optimize chromatographic separation or use isomer-specific MRM transitions.
  • Validation : Perform parallelism tests between deuterated and non-deuterated analogs to confirm equivalent extraction efficiency .

Q. What experimental designs are recommended for studying enterohepatic recirculation of Bazedoxifene using its deuterated glucuronide?

  • Methodological Answer :

  • In Vivo Models : Bile-cannulated rodents dosed with Bazedoxifene, with timed bile collection and LC-MS/MS analysis of this compound.
  • In Vitro Systems : Human hepatocyte or intestinal microsomal incubations to assess enzymatic stability (β-glucuronidase activity).
  • Data Interpretation : Compare AUC ratios (plasma vs. bile) and use compartmental modeling to quantify recirculation kinetics .

Q. How to validate the specificity of immunoassays for this compound in cross-reactive metabolic environments?

  • Methodological Answer :

  • Antibody Screening : Use surface plasmon resonance (SPR) to test cross-reactivity with structurally related glucuronides (e.g., 4-methylumbelliferyl glucuronide, CAS M5664).
  • Spike-and-Recovery : Add known concentrations of deuterated analyte to biological samples and measure recovery against a non-deuterated calibration curve.
  • Negative Controls : Include samples from knock-out models (e.g., UGT1A1-deficient) to confirm assay specificity .

Q. What strategies address low recovery rates of this compound in high-lipid matrices (e.g., adipose tissue)?

  • Methodological Answer :

  • Extraction Optimization : Use hybrid SPE (e.g., Oasis PRiME HLB) to remove lipids without losing polar glucuronides.
  • Derivatization : Introduce hydrophobic tags (e.g., pentafluorobenzyl) to enhance ionization and lipid partitioning.
  • Quality Control : Include deuterated analogs of structurally similar lipids as process controls .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results in metabolic stability studies of this compound across species?

  • Methodological Answer :

  • Enzyme Profiling : Compare UGT isoform expression (e.g., UGT1A8 in humans vs. Ugt1a7 in mice) via qPCR or proteomics.
  • Kinetic Parameters : Calculate Km and Vmax for glucuronidation in liver microsomes; use ANOVA to identify species-specific differences.
  • Reporting : Clearly state interspecies variability in limitations sections of manuscripts .

Q. What statistical approaches are suitable for handling batch-to-batch variability in deuterated glucuronide synthesis?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to identify critical process parameters (e.g., reaction time, catalyst purity).
  • Design of Experiments (DoE) : Taguchi or factorial designs to optimize synthesis conditions and minimize variability.
  • Documentation : Adhere to ISO 9001 guidelines for batch records and raw material traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.